Metbufen is synthesized from various precursors found in organic chemistry. It is classified under the category of non-steroidal anti-inflammatory drugs, specifically within the subgroup of arylpropionic acids. This classification indicates its mechanism of action, which involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain.
The synthesis of Metbufen can be achieved through several methods, typically involving the reaction of substituted benzoic acids with appropriate alkyl groups. One common synthetic route includes:
The detailed steps may vary based on the specific synthetic pathway chosen, but they generally involve standard organic reactions such as nucleophilic substitutions and electrophilic additions.
Metbufen has a molecular formula of CHO and a molar mass of approximately 232.29 g/mol. The molecular structure features a benzoic acid moiety with a para-methylbenzyl substituent, which contributes to its biological activity.
Metbufen undergoes various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are significant for modifying Metbufen for enhanced therapeutic effects or improved solubility profiles.
The mechanism by which Metbufen exerts its effects involves:
These properties are crucial for formulating effective pharmaceutical preparations.
Metbufen is primarily used in clinical settings for:
Metformin (chemically designated as N,N-dimethylbiguanide) is a symmetric biguanide derivative with the molecular formula C₄H₁₁N₅ and a molar mass of 129.16 g/mol. Its structure features two terminal guanidine groups flanking a central dimethylamino group (–N(CH₃)₂). Historically misrepresented as the imino tautomer (N-cyano-N',N'-dimethylguanidine), X-ray crystallographic studies in 2005 confirmed the predominant existence as the amino tautomer (1,1-dimethylbiguanide), where all nitrogen atoms are protonated in the solid state [6] [10]. This tautomeric form stabilizes via resonance delocalization across the –NH–C(=NH)–NH– backbone, forming an extended π-conjugated system [4]. Key bond lengths include C–N (1.33 Å) and C=N (1.31 Å), supporting electron delocalization [6].
Table 1: Structural Characteristics of Metformin Tautomers
Tautomer Form | Bond Configuration | Stability | Experimental Evidence |
---|---|---|---|
Imino (Historical) | N=C–N(CH₃)₂ | Less stable | Incorrect early representations |
Amino (Correct) | NH–C(=NH)–N(CH₃)₂ | Predominant in solid state | SCXRD (2005), FT-IR spectroscopy |
Industrial synthesis involves a nucleophilic addition-elimination reaction between dimethylamine hydrochloride and cyanoguanidine (dicyandiamide) under solvent-mediated conditions [1] [3]. The reaction proceeds via:
Reaction optimization focuses on solvent selection, temperature control, and purification:
Table 2: Industrial Synthesis Parameters
Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Solvent Composition | Ethanol:H₂O (75:25) | Maximizes crystallinity (yield >90%) |
Reaction Temperature | 70–80°C | Minimizes trimethylamine byproduct |
Stoichiometry | 1:1 molar ratio | Prevents unreacted starting material |
Purification | Recrystallization from ethanol | Reduces chloride ion contamination |
Metformin salts exhibit diverse supramolecular architectures governed by hydrogen bonding and ionic interactions. Single-crystal X-ray diffraction (SCXRD) reveals:
Table 3: Crystallographic Parameters of Key Metformin Salts
Crystal Form | Space Group | Key Interactions | H-Bond Lengths (Å) |
---|---|---|---|
Metformin Hydrochloride | P-1 | N–H···Cl, π-stacking | 2.98–3.15 |
Metformin Picrate | P2₁/c | N–H···O (nitro/phenoxide) | 2.16–2.85 |
MET-DBS Salt | P2₁/2₁2₁ | N⁺–H···O⁻S, O–H···O | 2.65–2.89 |
Solubility Profile
Metformin hydrochloride is hygroscopic and highly soluble in water (≥300 mg/mL at 25°C) but insoluble in chloroform or ether [6] [10]. Co-crystallization strategies improve solubility/stability:
Chemical Stability
Thermal Behavior
Table 4: Degradation Products of Metformin Under Stress Conditions
Degradation Condition | Primary Products | Structure | LC-MS [M+H]⁺ (m/z) |
---|---|---|---|
Alkaline (0.1 M NaOH) | Guanylurea (DP1) | H₂N–C(=NH)–NH–CONH₂ | 103.0 |
Oxidative (3% H₂O₂) | Methylbiguanide (DP3) | CH₃–NH–C(=NH)–NH–C(=NH)–NH₂ | 116.09 |
Thermal (150°C) | 2-Amino-4-methylamino-1,3,5-triazine (DP2) | C₄H₇N₅ | 126.07 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7